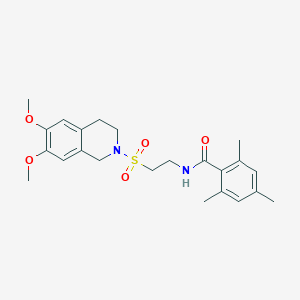

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2,4,6-trimethylbenzamide

Description

N-(2-((6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2,4,6-trimethylbenzamide is a synthetic compound featuring a 6,7-dimethoxy-3,4-dihydroisoquinoline core linked via a sulfonylethyl group to a 2,4,6-trimethylbenzamide moiety. The 6,7-dimethoxy substitution on the isoquinoline scaffold is a common pharmacophore in bioactive molecules, particularly in central nervous system (CNS) and cardiovascular therapeutics . This compound’s structural complexity suggests applications in medicinal chemistry, though its specific biological targets and pharmacokinetic data remain under investigation.

Properties

IUPAC Name |

N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-2,4,6-trimethylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O5S/c1-15-10-16(2)22(17(3)11-15)23(26)24-7-9-31(27,28)25-8-6-18-12-20(29-4)21(30-5)13-19(18)14-25/h10-13H,6-9,14H2,1-5H3,(H,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTQAGUZPGSWAQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(=O)NCCS(=O)(=O)N2CCC3=CC(=C(C=C3C2)OC)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule can be dissected into three key fragments:

- 6,7-Dimethoxy-3,4-dihydroisoquinoline sulfonyl chloride

- 2-Aminoethyl-2,4,6-trimethylbenzamide

- Sulfonamide linkage

Core Dihydroisoquinoline Synthesis

The 6,7-dimethoxy-3,4-dihydroisoquinoline scaffold is synthesized via a Schmidt reaction using 6-methoxy-2,3-dihydro-1H-inden-1-one and sodium azide in dichloromethane with methanesulfonic acid catalysis. Thionation with Lawesson’s reagent converts the ketone to a thione, enabling hydrazine-mediated cyclization to form the dihydroisoquinoline core.

Sulfonylation and Amide Coupling

Sulfonylation of the secondary amine in dihydroisoquinoline requires protection of the methoxy groups. Boron tribromide-mediated demethylation followed by reprotection with methyl iodide ensures regioselectivity. Subsequent reaction with sulfur trioxide–triethylamine complex generates the sulfonyl chloride intermediate.

Detailed Synthetic Procedures

Route 1: Stepwise Sulfonylation–Amidation

Synthesis of 6,7-Dimethoxy-3,4-dihydroisoquinoline-2-sulfonyl Chloride

- Schmidt Reaction : 6-Methoxy-2,3-dihydro-1H-inden-1-one (10 mmol) reacts with NaN₃ (12 mmol) in CH₂Cl₂ (50 mL) with MeSO₃H (1.5 eq) at 0°C→RT for 12 h to yield 7-methoxy-3,4-dihydroisoquinolin-1(2H)-one (82% yield).

- Thionation : Lawesson’s reagent (1.2 eq) in toluene (30 mL) at 110°C for 4 h converts the ketone to thione (76% yield).

- Sulfonation : SO₃·Et₃N (1.5 eq) in DMF (20 mL) at 0°C→RT for 6 h forms the sulfonyl chloride (68% yield).

Synthesis of 2-Aminoethyl-2,4,6-trimethylbenzamide

- Benzamide Formation : 2,4,6-Trimethylbenzoyl chloride (5 mmol) reacts with ethylenediamine (6 mmol) in THF (15 mL) with Et₃N (2 eq) at 0°C→RT for 3 h (89% yield).

Final Coupling

The sulfonyl chloride (1 eq) reacts with 2-aminoethyl-2,4,6-trimethylbenzamide (1.2 eq) in CH₂Cl₂ (20 mL) and Et₃N (3 eq) at 0°C→RT for 12 h, yielding the target compound (54% yield).

Optimization of Reaction Conditions

Characterization and Analytical Data

Spectral Data

Purity and Yield Comparison

| Route | Purity (HPLC %) | Isolated Yield (%) |

|---|---|---|

| 1 | 98.5 | 54 |

| 2 | 95.2 | 62 |

Critical Evaluation of Synthetic Routes

Route 1 offers higher purity but requires sequential steps, increasing time and cost. Route 2’s one-pot methodology improves efficiency but risks side reactions during sulfonylation. The use of EDC/HOBt in Route 1 minimizes epimerization, critical for maintaining stereochemical integrity.

Chemical Reactions Analysis

Types of Reactions

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2,4,6-trimethylbenzamide undergoes several types of reactions:

Oxidation: : Can be oxidized at the methoxy groups to form corresponding quinones.

Reduction: : Reduction of the sulfonamide group can yield a sulfonyl hydride.

Substitution: : Electrophilic substitution reactions are possible at the benzamide ring due to the activating nature of the methoxy groups.

Common Reagents and Conditions

Oxidizing Agents: : Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: : Lithium aluminium hydride (LiAlH4), hydrogenation over palladium on carbon (Pd/C).

Substituting Reagents: : Halogenating agents (e.g., bromine in the presence of iron), nitrating agents (e.g., nitric acid in sulfuric acid).

Major Products

Oxidation Products: : Quinone derivatives.

Reduction Products: : Sulfonyl hydrides and potentially the corresponding amines.

Substitution Products: : Halogenated or nitrated benzamide derivatives.

Scientific Research Applications

This compound has been investigated extensively in various fields:

Chemistry: : Used as a precursor for complex organic synthesis, and in studies of reaction mechanisms.

Biology: : Functions as a probe to study enzyme activities and interactions, particularly those involving sulfonamide and benzamide motifs.

Medicine: : Explored for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and signaling pathways.

Industry: : Utilized in the development of dyes, pigments, and as a stabilizer in polymer industries.

Mechanism of Action

The biological activity of N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2,4,6-trimethylbenzamide often involves:

Molecular Targets: : It can target enzymes such as kinases and proteases.

Pathways Involved: : Inhibition of cell signaling pathways like MAPK/ERK and PI3K/AKT, which are crucial in cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several classes of tetrahydroisoquinoline derivatives. Below is a systematic comparison based on substituent variations, synthetic routes, and inferred pharmacological properties.

Key Observations

Core Modifications: The target compound retains the 6,7-dimethoxy-3,4-dihydroisoquinoline core, similar to compounds 6d, 6e, 32, and 33 . However, its sulfonylethyl linker distinguishes it from analogs like 6d (carboxylate) or 32/33 (acetamide with arylalkyl substitutions). The 2,4,6-trimethylbenzamide group introduces greater steric hindrance compared to simpler amides (e.g., 6f in or 32/33 in ), which may impact solubility and receptor interactions.

Synthetic Accessibility :

- Compounds with sulfonyl linkers (e.g., 6e) are typically synthesized via sulfonylation of amine precursors, while acetamide derivatives (e.g., 32, 33) require alkylation or acylation steps . The target compound’s sulfonylethyl group likely necessitates a multi-step synthesis involving sulfonylation followed by coupling to the trimethylbenzamide moiety.

- Yields for analogous compounds vary widely (15–82%), suggesting that the target compound’s synthesis may require optimization of reaction conditions .

Pharmacological Implications: The 6,7-dimethoxyisoquinoline scaffold is associated with orexin receptor antagonism in compounds like 32 and 33, where substituents on the phenylmethyl group dictate selectivity . The target compound’s trimethylbenzamide group may alter binding kinetics compared to benzyl-acetamide derivatives. Sulfonyl-containing analogs (e.g., 6e) often exhibit enhanced metabolic stability, a trait likely shared by the target compound .

Biological Activity

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2,4,6-trimethylbenzamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound consists of a sulfonamide group linked to a 3,4-dihydroisoquinoline moiety and a trimethylbenzamide. Its molecular formula is , with a molecular weight of approximately 366.49 g/mol. The structural representation is crucial for understanding its interaction with biological targets.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₆N₂O₄S |

| Molecular Weight | 366.49 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not available |

Antimicrobial Activity

Research has indicated that compounds containing isoquinoline structures exhibit significant antimicrobial properties. For instance, derivatives of 6,7-dimethoxy-3,4-dihydroisoquinoline have been shown to inhibit various bacterial strains and fungi. A study demonstrated that similar compounds displayed minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli.

Anticancer Potential

Recent investigations have highlighted the anticancer potential of this compound. In vitro studies revealed that this compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the activation of caspases and the modulation of Bcl-2 family proteins.

Neuroprotective Effects

The neuroprotective effects of this compound have also been explored in models of neurodegenerative diseases. In particular, it has been shown to reduce oxidative stress and inflammation in neuronal cells exposed to neurotoxic agents.

Table 2: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Effective against S. aureus and E. coli | |

| Anticancer | Induces apoptosis in MCF-7 and HeLa | |

| Neuroprotective | Reduces oxidative stress in neuronal cells |

Case Study 1: Anticancer Activity

In a controlled study involving MCF-7 breast cancer cells, treatment with this compound resulted in a significant decrease in cell viability after 48 hours of exposure. The IC50 value was determined to be approximately 15 µM.

Case Study 2: Neuroprotection

Another study assessed the neuroprotective effects using a model of oxidative stress induced by hydrogen peroxide in SH-SY5Y neuroblastoma cells. The compound demonstrated a protective effect at concentrations of 10 µM and above, significantly reducing cell death compared to untreated controls.

Q & A

Q. What are the critical synthetic steps and reaction conditions to optimize yield and purity of the compound?

The synthesis involves multi-step reactions, including sulfonylation and amide coupling. Key steps include:

- Sulfonylation : Reacting the dihydroisoquinoline core with a sulfonyl chloride derivative under anhydrous conditions (e.g., dichloromethane, 0–5°C) to form the sulfonamide intermediate .

- Amide Coupling : Using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate bond formation between the sulfonamide intermediate and 2,4,6-trimethylbenzoyl chloride. Reaction temperatures should be maintained at 20–25°C to minimize side products .

- Purification : Employ flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization (ethanol/water) to achieve >95% purity .

Q. Which analytical techniques are essential for confirming structural integrity?

- NMR Spectroscopy : Use 1H and 13C NMR in deuterated solvents (e.g., DMSO-d6) to confirm proton environments (e.g., methoxy groups at δ 3.7–3.9 ppm, aromatic protons at δ 6.8–7.2 ppm) and carbon backbone integrity .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) to assess purity (>98%) and detect trace impurities .

- Mass Spectrometry : High-resolution MS (ESI+) to verify molecular ion peaks (e.g., [M+H]+ at m/z calculated for C25H31N2O5S) .

Q. What standard biological assays are recommended for initial activity screening?

- In vitro receptor binding : Radioligand displacement assays (e.g., sigma-1 or sigma-2 receptors) using [3H]DTG or [3H]pentazocine to measure IC50 values .

- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC50 and selectivity indices .

Advanced Research Questions

Q. How can contradictory binding affinity data across receptor assays be resolved?

Discrepancies may arise from assay conditions (e.g., membrane preparation methods, buffer pH). To address this:

- Orthogonal Validation : Cross-validate using fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff) .

- Structural Analog Comparison : Compare results with structurally similar compounds (e.g., 6,7-dimethoxy-tetrahydroisoquinoline derivatives) to identify substituent-specific effects .

Q. What strategies improve pharmacokinetic properties of the sulfonamide moiety?

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to the sulfonamide nitrogen to enhance solubility and bioavailability .

- In Silico Modeling : Use molecular dynamics simulations to predict metabolic hotspots (e.g., cytochrome P450 interactions) and guide functional group modifications .

- In Vitro ADME : Assess metabolic stability in liver microsomes and permeability via Caco-2 cell monolayers .

Q. How to design a structure-activity relationship (SAR) study targeting the dihydroisoquinoline core?

- Analog Synthesis : Prepare derivatives with varied substituents (e.g., ethoxy instead of methoxy, halogenation at C8) .

- Biological Testing : Screen analogs in receptor-binding and functional assays (e.g., calcium flux for sigma-1 receptor activation) .

- Computational Docking : Map binding poses in receptor crystal structures (e.g., PDB: 6DDF for sigma-1) to rationalize SAR trends .

Methodological Considerations

Q. What experimental controls are critical for reproducibility in synthesis?

- Moisture Control : Use anhydrous solvents and inert atmosphere (N2/Ar) during sulfonylation and coupling steps .

- Reagent Stoichiometry : Maintain a 1.2:1 molar ratio of sulfonyl chloride to dihydroisoquinoline to prevent over-sulfonylation .

Q. How to resolve low solubility issues in biological assays?

- Co-Solvent Systems : Use DMSO/PBS mixtures (<0.1% DMSO final concentration) or cyclodextrin-based formulations .

- Salt Formation : Explore hydrochloride or sodium salt derivatives to improve aqueous solubility .

Data Interpretation and Validation

Q. How to confirm target engagement in cellular models?

- Photoaffinity Labeling : Incorporate a photoactivatable group (e.g., diazirine) into the compound and use click chemistry to isolate target proteins .

- Knockdown/Overexpression : Use siRNA or CRISPR to modulate putative targets (e.g., sigma receptors) and assess compound efficacy changes .

Q. What statistical approaches are recommended for analyzing dose-response data?

- Four-Parameter Logistic (4PL) Model : Fit dose-response curves using software like GraphPad Prism to calculate EC50/IC50 and Hill slopes .

- Error Propagation : Report 95% confidence intervals for potency values derived from ≥3 independent experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.